Antifungal Potency Against Microsporum gypseum: CYP51-IN-2 Exhibits 64-Fold Higher Activity than Fluconazole
CYP51-IN-2 (compound 1b) demonstrates a 64-fold enhancement in antifungal activity compared to the clinical comparator fluconazole against the dermatophyte Microsporum gypseum. This differentiation was established in a head-to-head in vitro susceptibility assay where both compounds were evaluated under identical experimental conditions [1].
| Evidence Dimension | Minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC80) |
|---|---|
| Target Compound Data | MIC80 = 0.0039 μg/mL (3.9 ng/mL) |
| Comparator Or Baseline | Fluconazole: MIC80 = 0.25 μg/mL (250 ng/mL) |
| Quantified Difference | 64-fold lower MIC80 (64-fold higher activity) |
| Conditions | In vitro broth microdilution susceptibility testing against Microsporum gypseum |
Why This Matters
This 64-fold potency advantage enables the use of substantially lower compound concentrations in experimental dermatophyte models, reducing solvent-related artifacts and improving assay dynamic range.
- [1] Chai X, Zhang J, Hu H, Yu S, Sun Q, Dan Z, Jiang Y, Wu Q. Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14α-demethylase. Eur J Med Chem. 2009;44(5):1913-1920. View Source
